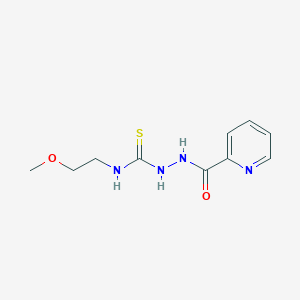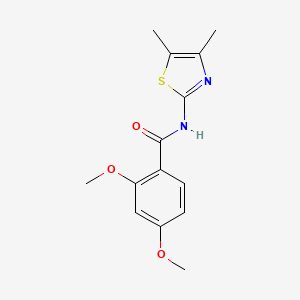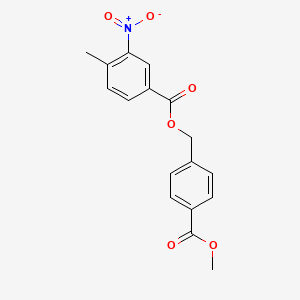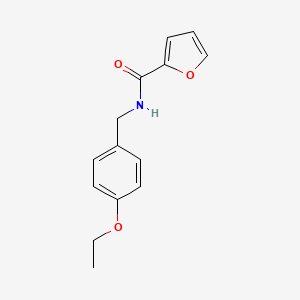![molecular formula C16H9ClN2 B5721061 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile, also known as CCVBN, is a compound that belongs to the family of nitrile-containing compounds. CCVBN is a highly potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in the perception of pain and temperature.
Mécanisme D'action
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile acts as a competitive inhibitor of the TRPV1 channel, binding to the channel's pore region and blocking the entry of calcium ions into the cell. This results in a decrease in the depolarization of sensory neurons and a reduction in the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
The inhibition of TRPV1 channels by this compound has been shown to produce analgesic effects in animal models of pain. This compound has also been shown to reduce inflammation and intestinal motility in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile is a highly potent and selective inhibitor of TRPV1 channels, making it a useful tool for studying the role of these channels in pain and other sensory disorders. However, its high potency also makes it difficult to use in vivo, as it can produce off-target effects at high concentrations.
Orientations Futures
1. Investigation of the potential use of 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile in the treatment of neuropathic pain.
2. Development of more selective TRPV1 inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of TRPV1 channels in other physiological processes, such as inflammation and cancer.
4. Development of new methods for the synthesis of this compound and other nitrile-containing compounds.
5. Investigation of the potential use of TRPV1 inhibitors in combination with other analgesic drugs for the treatment of chronic pain.
Méthodes De Synthèse
The synthesis of 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile involves the reaction of 3-chloro-α-cyanostyrene with benzonitrile in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the two aromatic rings.
Applications De Recherche Scientifique
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of pain and other sensory disorders. TRPV1 channels are known to be involved in the development of chronic pain, and their inhibition by this compound has been shown to produce analgesic effects in animal models. This compound has also been studied for its potential use in the treatment of inflammatory bowel disease, as TRPV1 channels are known to be involved in the regulation of intestinal motility and inflammation.
Propriétés
IUPAC Name |
4-[(E)-2-(3-chlorophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLVOIGXMBNEI-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)


![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)

![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)

![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)